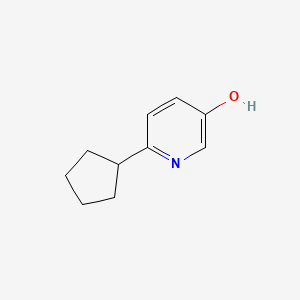

6-Cyclopentyl-3-pyridinol

Description

Structure

3D Structure

Propriétés

Numéro CAS |

1159815-44-7 |

|---|---|

Formule moléculaire |

C10H13NO |

Poids moléculaire |

163.22 g/mol |

Nom IUPAC |

6-cyclopentylpyridin-3-ol |

InChI |

InChI=1S/C10H13NO/c12-9-5-6-10(11-7-9)8-3-1-2-4-8/h5-8,12H,1-4H2 |

Clé InChI |

BCZQCSAUDBXEIY-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(C1)C2=NC=C(C=C2)O |

Origine du produit |

United States |

Synthetic Methodologies for 6 Cyclopentyl 3 Pyridinol and Its Derivatives

Direct Synthetic Routes to the 6-Cyclopentyl-3-pyridinol Core

The formation of the fundamental this compound structure can be achieved through various direct synthetic strategies. These methods primarily focus on constructing the substituted pyridinol ring system in a controlled and efficient manner.

Cyclocondensation Reactions Employing Pyridinol Precursors

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including pyridinols. These reactions involve the formation of the pyridine (B92270) ring from acyclic precursors through a condensation process that results in cyclization.

The condensation reaction between lactam acetals and enaminones represents a versatile approach for the construction of substituted pyridine rings. Enaminones can be generated as intermediates through the condensation of 1,3-dicarbonyl compounds with dimethylformamide dimethylacetal (DMFDMA). nih.gov These intermediates can then undergo cyclization in the presence of suitable reagents to form the pyridine scaffold. While this is a general strategy for substituted pyridines, specific application to this compound would require appropriately substituted starting materials.

The Diels-Alder reaction involving oxazoles as dienes and various dienophiles is a powerful method for synthesizing substituted pyridine rings. researchgate.net This [4+2] cycloaddition reaction typically yields a bicyclic intermediate which is often not isolable and rearranges to form the pyridine product. researchgate.net The use of electron-donating substituents on the oxazole ring can facilitate the reaction with dienophiles. pharmaguideline.com This methodology has been successfully applied to the synthesis of natural products containing a pyridine core. clockss.org For the synthesis of this compound, this would involve a reaction between an appropriately substituted oxazole and a dienophile that would lead to the desired substitution pattern on the resulting pyridinol. The reaction of 5-ethoxyoxazoles with dienophiles, for instance, provides a general and single-step access to polysubstituted 3-hydroxypyridine (B118123) scaffolds. researchgate.net

| Reaction Type | Reactants | Product | Key Features |

| Diels-Alder | Oxazole (diene) and Alkene/Alkyne (dienophile) | Substituted Pyridine/Furan | Forms pyridine from alkenes and furans from alkynes. researchgate.netclockss.org |

| Hetero-Diels-Alder | 5-Ethoxyoxazole and Dienophile | Polysubstituted 3-hydroxypyridine | Provides direct access to the 3-pyridinol core. researchgate.net |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. acsgcipr.org Various MCRs, such as the Hantzsch pyridine synthesis and its modifications, are widely used for the preparation of a diverse range of functionalized pyridines. acsgcipr.orgnih.gov These reactions often proceed through a series of condensation, addition, and cyclization steps. acsgcipr.org A three-component condensation of an aldehyde, a β-ketoester, and an ammonia source is a classic example. nih.gov Adapting such a strategy for this compound would necessitate the use of starting materials bearing the cyclopentyl moiety.

| MCR Type | Typical Reactants | General Product | Advantages |

| Hantzsch-type | Aldehyde, β-ketoester (2 equiv.), Ammonia | Dihydropyridine (B1217469) (requires subsequent oxidation) | High efficiency and access to diverse substitutions. acsgcipr.org |

| Bohlmann-Rahtz | Enaminone, Alkynone | Substituted Pyridine | Direct formation of the aromatic pyridine ring. acsgcipr.org |

| Guareschi-Thorpe | Cyanoacetamide, 1,3-Diketone, Ammonia | 2-Pyridone | Versatile for pyridone synthesis. acsgcipr.org |

Strategies for Introducing the Cyclopentyl Moiety onto Pyridine Scaffolds

An alternative to constructing the ring with the substituent already in place is to introduce the cyclopentyl group onto a pre-formed pyridine or pyridinol ring. This can be achieved through various modern cross-coupling reactions. Transition-metal-catalyzed cross-coupling procedures, such as Suzuki, Stille, or Negishi couplings, offer powerful methods for forming carbon-carbon bonds. nih.gov These reactions would typically involve a halogenated pyridine derivative (e.g., 6-bromo-3-pyridinol) and a cyclopentyl-organometallic reagent (e.g., cyclopentylboronic acid or cyclopentylzinc halide). The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.

Regioselective Synthesis Approaches to Pyridinols

Achieving the correct regiochemistry, particularly the placement of the hydroxyl group at the 3-position, is a critical aspect of synthesizing this compound. Several strategies have been developed for the regioselective synthesis of substituted pyridinols. The reaction of pyridine N-oxides with silylaryl triflates in the presence of cesium fluoride is a transition-metal-free method for the regioselective preparation of 3-(2-hydroxyphenyl)pyridines. capes.gov.brnih.gov While this example introduces a hydroxyphenyl group, the underlying principle of activating the pyridine ring for regioselective functionalization is relevant.

Furthermore, the manipulation of substituents on pyridyne intermediates can control the regioselectivity of subsequent nucleophilic additions or cycloadditions. nih.gov By placing electron-withdrawing groups at specific positions on a 3,4-pyridyne precursor, it is possible to direct incoming nucleophiles to either the C3 or C4 position, thus providing a route to specifically substituted pyridines that are otherwise difficult to access. nih.gov

Functionalization Strategies on the Pyridinol Ring System

Direct functionalization of C-H bonds presents a highly efficient strategy for modifying pyridine rings, avoiding the need for pre-functionalized substrates. rsc.org While the inherent electronic properties of pyridine make certain positions more reactive, advanced catalytic methods have enabled the selective functionalization of previously less accessible sites. nih.gov

The meta-position of the pyridine ring is electronically disfavored for many reactions, making its selective functionalization a significant chemical challenge. researchgate.netnih.gov However, several strategies have been developed to overcome this hurdle. Transition-metal catalysis, particularly with iridium, has been effective for meta-selective C-H borylation. snnu.edu.cnresearchgate.net In these reactions, steric factors largely control the regioselectivity, favoring the less hindered C-H bonds. snnu.edu.cn For instance, various 2-substituted pyridines undergo highly selective borylation at the C5-position. snnu.edu.cn

Another powerful approach is the temporary dearomatization of the pyridine ring. researchgate.netnih.govresearchgate.net In this method, the pyridine is converted into a more electron-rich, non-aromatic intermediate, such as a dihydropyridine. acs.org These dearomatized intermediates are highly nucleophilic at the β-nitrogen position (the meta-position of the original pyridine), allowing them to react with various electrophiles. snnu.edu.cn Subsequent rearomatization restores the pyridine ring, yielding the meta-functionalized product. researchgate.net This strategy has been successfully used for meta-selective methylation and alkylation using reagents like paraformaldehyde or other aldehydes. acs.org

| Methodology | Catalyst/Reagent Type | Key Features | Reference |

|---|---|---|---|

| Iridium-Catalyzed Borylation | Iridium complexes | Steric factors control regioselectivity, effective for C5 borylation of 2-substituted pyridines. | snnu.edu.cn |

| Palladium-Catalyzed Olefination/Arylation | Palladium complexes with specialized ligands | Requires designed ligands to control regioselectivity. | researchgate.net |

| Temporary Dearomatization-Rearomatization | Borane catalysts for hydroboration; various electrophiles | Transforms pyridine into a nucleophilic dihydropyridine intermediate for reaction at the meta-position. | nih.govacs.org |

| Nickel/Lewis Acid Co-catalyzed Alkenylation | Nickel complexes and Lewis acids | Enables meta-alkenylation of the pyridine ring. | snnu.edu.cn |

Radical chemistry offers a complementary approach to functionalizing pyridine rings, often with different regioselectivity compared to ionic pathways. The Minisci reaction is a classic example, typically involving the addition of a nucleophilic radical to the protonated pyridine ring, favoring the ortho- and para-positions. wikipedia.org However, modern photochemical methods have expanded the scope of radical functionalization. acs.org

One innovative strategy involves the single-electron reduction of pyridinium (B92312) ions to generate pyridinyl radicals. acs.org These radical species can then effectively couple with other radicals, such as those derived from allylic C-H bonds, to form new C-C bonds. acs.org This photochemical approach provides distinct positional selectivity that diverges from traditional Minisci chemistry. acs.org Another method uses photoredox catalysis to generate heteroaryl radicals from halopyridines via single-electron reduction; these radicals can then undergo anti-Markovnikov addition to alkenes and alkynes. nih.gov

Oxygen-centered radicals, generated from pyridine N-oxides via photoredox catalysis, can also be used as hydrogen atom transfer (HAT) agents. nih.gov These electrophilic N-oxy radicals can abstract a hydrogen atom from an aliphatic C-H bond, generating an alkyl radical that can then be used to functionalize the pyridine ring or other molecules. nih.gov

| Radical Generation Method | Radical Intermediate | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Single-Electron Reduction of Pyridinium Ions | Pyridinyl Radical | Radical-Radical Coupling | Offers unique regioselectivity compared to Minisci reaction. | acs.org |

| Photoredox Reduction of Halopyridines | Pyridyl Radical | Hydroarylation of Alkenes | Regiospecific generation of the radical at the site of the halogen. | nih.gov |

| Photoredox Oxidation of Pyridine N-Oxides | N-oxy Radical | Hydrogen Atom Transfer (HAT) | Generates alkyl radicals from unactivated C-H bonds for further reaction. | nih.gov |

| Classical Minisci Reaction | Alkyl/Acyl Radical | Radical Addition | Functionalizes electron-deficient positions (ortho/para) of protonated pyridines. | wikipedia.org |

The hydroxyl group of pyridinols and the ring nitrogen atom are key sites for functionalization through alkylation and silylation, enabling the modification of the compound's properties and providing handles for further synthetic transformations.

O-methylation of hydroxyl groups on a pyridine ring, converting a pyridinol to a pyridyl methyl ether, is a common transformation. eurekaselect.com This reaction is often catalyzed by acids or bases and can employ a variety of methylating agents. eurekaselect.com In biosynthetic pathways, O-methyltransferases are responsible for specific methylation events on pyridyl cores. nih.gov

O-silylation is a widely used strategy to protect hydroxyl groups in organic synthesis. wikipedia.org The reaction typically involves treating the alcohol with a silyl halide (e.g., trimethylsilyl chloride) in the presence of a base. wikipedia.org The resulting silyl ethers are generally stable under basic conditions but can be readily cleaved when desired. wikipedia.org Besides silyl halides, reagents like bis(trimethylsilyl)acetamide (BSA) are also effective for silylating alcohols. wikipedia.org

| Transformation | Reagent Class | Common Examples | Typical Conditions | Reference |

|---|---|---|---|---|

| O-Methylation | Methylating Agents | Dimethyl sulfate, Methyl iodide | Basic or acidic catalysis | eurekaselect.com |

| O-Silylation | Silyl Halides | Trimethylsilyl chloride (TMSCl), tert-Butyldimethylsilyl chloride (TBDMSCl) | Presence of a base (e.g., triethylamine, imidazole) | wikipedia.org |

| O-Silylation | Silyl Amides | Bis(trimethylsilyl)acetamide (BSA) | Often requires no additional base | wikipedia.org |

N-alkylation of the pyridine nitrogen atom creates a pyridinium salt, which alters the electronic properties of the ring. wikipedia.org Phase-transfer catalysis (PTC) is a highly effective technique for the N-alkylation of nitrogen heterocycles. acsgcipr.orgphasetransfercatalysis.com This method facilitates the reaction between reactants located in different phases (e.g., an aqueous phase containing an inorganic base and an organic phase containing the substrate). acsgcipr.org

A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports an anion (e.g., hydroxide or carbonate) from the aqueous phase into the organic phase. acsgcipr.orgresearchgate.net This allows for deprotonation or reaction to occur under milder and more environmentally friendly conditions compared to using strong organic bases in anhydrous solvents. acsgcipr.org PTC has been successfully applied to the N-alkylation of various amides and heterocycles, providing good yields and selectivity. researchgate.netresearchgate.net

| Component | Example | Function | Reference |

|---|---|---|---|

| Substrate | Pyridine derivative | Reactant to be alkylated | phasetransfercatalysis.com |

| Alkylating Agent | Alkyl halide (e.g., methyl iodide, benzyl bromide) | Provides the alkyl group | researchgate.net |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB) | Transfers anion between phases | acsgcipr.orgresearchgate.net |

| Base | Potassium carbonate, Sodium hydroxide | Acts as a proton acceptor or nucleophile source | acsgcipr.orgphasetransfercatalysis.com |

| Solvent System | Biphasic (e.g., Toluene/Water, Chloroform/Water) or Solvent-free | Creates the two-phase system for PTC | acsgcipr.orgresearchgate.net |

Phosphorylation and Related Transformations

Phosphorylation introduces a phosphate group onto a molecule, a transformation of significant interest in medicinal chemistry. For a molecule like this compound, this modification can occur at the hydroxyl group or directly on the pyridine ring.

Nucleophilic phosphorylation of the pyridine ring typically involves the activation of the pyridine to make it susceptible to attack by a phosphorus-based nucleophile. One common strategy involves the formation of N-alkoxypyridinium salts. In the case of this compound, the pyridine nitrogen can be activated, for instance, by reaction with an agent like methyl tosylate to form an N-methoxypyridinium salt. This activation enhances the electrophilicity of the pyridine ring, facilitating a nucleophilic attack by a secondary phosphinate at the 2-position. The reaction generally proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism.

A general representation of this process is shown below:

Step 1 (Activation): The pyridine nitrogen of a this compound derivative is activated.

Step 2 (Nucleophilic Attack): A phosphorus nucleophile, such as a secondary phosphine oxide, attacks the activated pyridine ring, typically at the C2 or C4 position.

Step 3 (Rearomatization): The intermediate undergoes rearomatization to yield the phosphorylated pyridine product.

| Reactant (Pyridine Derivative) | Phosphorylating Agent | Typical Conditions | Product |

| N-methoxy-6-cyclopentyl-3-hydroxypyridinium tosylate | Secondary Phosphinate (e.g., Diphenylphosphine oxide) | DBU, Acetonitrile, Low Temperature | 2-Phosphinoyl-6-cyclopentyl-3-pyridinol derivative |

| This compound | Secondary Phosphine Oxide / Oxidant | Diphenyl ethynyl ketone (oxidant) | 4-Phosphine oxide-substituted this compound |

This is an interactive data table. You can sort and filter the data.

Metal-catalyzed cross-coupling reactions offer a powerful method for forming C–P bonds. For 3-hydroxypyridines, the hydroxyl group can be converted into a triflate (–OTf), a good leaving group for palladium-catalyzed cross-coupling reactions. The triflate of this compound could then be reacted with a phosphorus source, such as diethyl phosphite, in the presence of a palladium catalyst to yield the corresponding phosphonate.

Alternatively, direct C–H phosphorylation is an increasingly explored avenue. Transition metal complexes, such as those of rhodium(III), can catalyze the direct phosphorylation of aryl C-H bonds. nih.gov This approach avoids the need for pre-functionalization of the pyridine ring. For this compound, a directing group may be required to achieve regioselectivity, guiding the phosphorylation to a specific C-H bond on the pyridine ring.

| Substrate | Phosphorus Source | Catalyst System | Product |

| 3-Triflyloxy-6-cyclopentylpyridine | Diethyl phosphite | Pd(OAc)₂, DPPF, Base | Diethyl (6-cyclopentylpyridin-3-yl)phosphonate |

| This compound (with directing group) | Diphenylphosphine oxide | [Cp*RhCl₂]₂, AgSbF₆ | C-H phosphorylated this compound |

This is an interactive data table. You can sort and filter the data.

Direct Amidation and Carbamate Formation using Pyridinol Derivatives

The hydroxyl group of this compound is a key functional handle for derivatization, including direct amidation and carbamate formation.

Direct amidation of carboxylic acids with amines can be catalyzed by borane-pyridine complexes. mdpi.comnih.gov While the pyridinol itself is not the catalyst, this methodology highlights the utility of pyridine derivatives in facilitating amide bond formation. More directly, the hydroxyl group of this compound can be activated to react with an amine.

Carbamate formation is a more common transformation for pyridinols. This can be achieved by reacting the hydroxyl group with an isocyanate or by a two-step process involving activation of the hydroxyl group. For example, reaction with a carbamoyl chloride, such as dimethylcarbamyl chloride, in the presence of a base would yield the corresponding carbamate. google.com Another approach is the reaction with an isocyanate, which directly adds to the hydroxyl group. google.com

| Starting Material | Reagent(s) | Product Type |

| This compound | 1. Phosgene or equivalent2. Amine (R₂NH) | Carbamate |

| This compound | Isocyanate (R-N=C=O) | Carbamate |

| This compound | Carbamoyl chloride (e.g., Dimethylcarbamyl chloride), Base | Carbamate |

| Carboxylic Acid + Amine | Borane-pyridine complex (as catalyst) | Amide |

This is an interactive data table. You can sort and filter the data.

Oxidation and Reduction Methodologies Applied to the Pyridinol Core

The pyridinol core of this compound can undergo both oxidation and reduction, leading to a variety of other heterocyclic structures.

Oxidation: The oxidation of 3-hydroxypyridines can be complex. Strong oxidizing agents may lead to ring-opening. However, controlled oxidation can occur. For instance, microbial degradation pathways show that 3-hydroxypyridine can be hydroxylated at the 6-position to form 2,5-dihydroxypyridine, a reaction catalyzed by multicomponent dehydrogenases. nih.gov In a laboratory setting, oxidation of substituted pyridines to pyridine N-oxides is a common transformation, typically using reagents like hydrogen peroxide or m-CPBA. The resulting N-oxide can then be used in further functionalization reactions. The formation of 3-hydroxypyridines from lipid oxidation products has also been studied, indicating the ring's stability under certain oxidative conditions. nih.gov

Reduction: The pyridine ring is aromatic and generally resistant to reduction. However, under certain conditions, it can be hydrogenated. The catalytic reduction of 3-hydroxypyridine to 3-hydroxypiperidine has been achieved using a Raney nickel catalyst under high pressure and temperature. google.com A milder method involves the reduction of 3-hydroxypyridine with sodium borohydride in the presence of benzyl chloroformate, which traps the intermediate dihydropyridine and facilitates further reduction to a protected piperidine (B6355638) derivative. rsc.org These methods could be applied to this compound to synthesize the corresponding 6-cyclopentyl-3-hydroxypiperidine, a saturated heterocyclic scaffold.

| Transformation | Reagent(s) | Conditions | Product |

| Oxidation | m-CPBA or H₂O₂ | Varies | This compound-N-oxide |

| Reduction | H₂, Raney Nickel | High pressure (200-4000 psi), High temp (80-250 °C) | 6-Cyclopentyl-3-hydroxypiperidine |

| Reduction | NaBH₄, Benzyl chloroformate | Methanol, -78 °C to rt | N-Benzyloxycarbonyl-6-cyclopentyl-5-hydroxy-1,2,3,4-tetrahydropyridine |

This is an interactive data table. You can sort and filter the data.

Derivatization and Modification of the Cyclopentyl Moiety

The cyclopentyl group offers another site for structural modification, including the introduction of stereocenters.

The stereoselective synthesis of substituted cyclopentanes is a well-established field of organic chemistry. These methods can be applied to precursors of this compound or to the final molecule itself, although the latter may be more challenging.

One approach is to start with a chiral cyclopentyl precursor. For example, a highly diastereoselective synthesis of trans-2-substituted cyclopentylamines has been described, which could serve as a starting point for building the pyridine ring. nih.gov This involves a tandem hydrozirconation/Lewis acid-mediated cyclization sequence.

Enantioselective synthesis of spiro[cyclopentane-1,3′-oxindole] scaffolds has also been achieved through cascade annulation reactions. acs.org While not directly applicable to the synthesis of the target molecule, this demonstrates the feasibility of constructing complex, stereochemically rich cyclopentane (B165970) systems.

Furthermore, biocatalytic strategies are emerging for the stereoselective construction of pyridine-functionalized cyclopropanes, which could potentially be elaborated into cyclopentyl rings. nih.gov These methods often employ engineered enzymes to achieve high levels of stereocontrol.

A hypothetical stereoselective synthesis could involve:

Chiral Pool Synthesis: Starting from an enantiomerically pure cyclopentane derivative.

Asymmetric Catalysis: Using a chiral catalyst to perform an enantioselective reaction on a pro-chiral cyclopentane precursor.

Resolution: Separating a racemic mixture of a cyclopentyl-substituted intermediate.

These strategies would allow for the synthesis of specific stereoisomers of this compound derivatives, which is crucial for the development of chiral molecules in various fields of chemistry.

Cyclopentyl Ring Expansion/Contraction Strategies

The formation of a cyclopentyl substituent on a pyridine ring can be approached through skeletal rearrangement strategies, where a pre-existing ring is either contracted or expanded. While direct examples for the synthesis of this compound using these methods are not prominent in the literature, established ring contraction and expansion reactions provide a conceptual framework for such transformations.

Ring contraction reactions are valuable for creating smaller, often more strained, rings from larger, more accessible ones. researchgate.net A common strategy is the Favorskii rearrangement, which converts α-halo ketones into carboxylic acid derivatives via a cyclopropanone intermediate. Conceptually, a 6-(α-halocyclohexanonyl)-3-pyridinol precursor could undergo a Favorskii-type rearrangement to yield a cyclopentylcarboxylic acid derivative attached to the pyridine ring, which could then be decarboxylated. Another approach involves the Wolff rearrangement of cyclic α-diazoketones, which proceeds through a carbene intermediate to form a ketene that can be trapped by various nucleophiles. researchgate.net This method could be envisioned to contract a substituted cyclohexanone ring fused or attached to a pyridine precursor into a cyclopentyl moiety.

Conversely, ring expansion reactions can construct a five-membered ring from a smaller one. mdpi.com For instance, the Tiffeneau–Demjanov rearrangement involves the expansion of a cyclobutane ring. A synthetic pathway could involve a 6-(cyclobutylmethyl)-3-pyridinol derivative, which, upon treatment with nitrous acid, could undergo ring expansion to form a this compound structure. Photochemical ring expansion reactions of smaller heterocycles like oxetanes, mediated by ylide formation, also represent a potential, albeit complex, route. rsc.org These skeletal editing strategies, while powerful, often require multi-step sequences and careful optimization to control regioselectivity and yield. osaka-u.ac.jpnih.gov

Metal-Catalyzed Synthetic Pathways for Pyridinol Derivatives

Modern organic synthesis heavily relies on metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods are particularly crucial for assembling substituted heteroaromatic compounds like this compound.

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for constructing the C(sp²)-C(sp³) bond between the pyridine ring and the cyclopentyl group. nih.gov The general mechanism for these reactions, particularly those catalyzed by palladium, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com

A primary strategy for synthesizing this compound would involve the coupling of a halogenated pyridinol derivative with a cyclopentyl organometallic reagent. For example, a 6-bromo-3-pyridinol or a protected analog can react with a cyclopentylboronic acid (in a Suzuki-Miyaura coupling) or a cyclopentylzinc reagent (in a Negishi coupling). nih.gov These reactions are typically catalyzed by palladium or nickel complexes, which are effective for forming bonds between sp²- and sp³-hybridized carbon atoms. nih.gov The choice of catalyst, ligands, and reaction conditions is critical to prevent side reactions such as β-hydride elimination, which can be a challenge with alkyl coupling partners. nih.gov

The table below summarizes representative conditions for analogous cross-coupling reactions, demonstrating the versatility of this approach.

Table 1: Representative Conditions for Transition Metal-Catalyzed Alkyl-Aryl Cross-Coupling Reactions

| Coupling Type | Electrophile | Nucleophile | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Bromide | Alkylboron Reagent | Pd(OAc)₂ / SPhos | Toluene/H₂O | 100 | 85-95 |

| Negishi | 2-Bromopyridine | Alkylzinc Halide | Pd(PPh₃)₂Cl₂ | THF | 65 | 70-90 |

| Kumada | Aryl Chloride | Alkyl Grignard | Ni(dppp)Cl₂ | Ether | 25 | 75-88 |

| Iron-Catalyzed | Aryl Grignard | Alkyl Halide | Fe(acac)₃ | CPME/NMP | 25 | 80-92 |

Data compiled from analogous reactions reported in the literature. nih.govnih.govmdpi.com

Visible-light photocatalysis has emerged as a powerful and sustainable method for organic synthesis, enabling reactions under mild conditions that are often complementary to traditional thermal methods. researchgate.net Photocatalytic approaches can be employed for the C-H functionalization of pyridines, offering a direct route to introduce alkyl substituents without the need for pre-functionalized starting materials.

In this context, a pyridinol substrate could be directly alkylated at the C6 position. One common mechanism involves the generation of an alkyl radical from a suitable precursor (e.g., a carboxylic acid or an alkyl halide) via a photoredox cycle. This radical then adds to a protonated pyridine ring in a Minisci-type reaction. Alternatively, photocatalysis can enable the generation of pyridinyl radicals, which can then couple with alkyl radicals. researchgate.net Chiral amine catalysis combined with visible light activation has also been shown to facilitate the enantioselective α-alkylation of aldehydes using pyridinium salts as alkylating agents, highlighting the diverse possibilities within photocatalysis. nih.govrsc.org

These methods are advantageous due to their operational simplicity and high functional group tolerance. researchgate.net The application of these techniques could provide a more direct and atom-economical pathway to this compound and its derivatives compared to traditional multi-step sequences.

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. ijarsct.co.in For the synthesis of a target molecule like this compound, this involves careful selection of solvents, optimizing reaction conditions for energy efficiency, and employing sustainable methodologies. nih.govresearchgate.net

Solvents constitute a major portion of the waste generated in chemical synthesis. The selection of environmentally benign solvents is therefore a key aspect of green chemistry. Cyclopentyl methyl ether (CPME) has gained significant attention as a greener alternative to traditional ethereal solvents like tetrahydrofuran (THF) and 1,4-dioxane. researchgate.net

CPME offers several advantages: it is hydrophobic, has a high boiling point (106 °C), a low melting point (-140 °C), and forms peroxides at a much lower rate than THF. wikipedia.org Its hydrophobicity simplifies aqueous workups and reduces the amount of organic solvent lost to the aqueous phase. The high boiling point allows for a wider range of reaction temperatures, while its stability under both acidic and basic conditions makes it suitable for a variety of transformations, including Grignard reactions and metal-catalyzed couplings. mdpi.comresearchgate.net Kinetic studies on Suzuki-Miyaura couplings have shown that CPME can be a highly efficient solvent, sometimes outperforming traditional options. nsf.gov

Table 2: Comparison of Properties of Ethereal Solvents

| Property | CPME | THF | 2-MeTHF | Diethyl Ether |

|---|---|---|---|---|

| Boiling Point (°C) | 106 | 66 | 80 | 34.6 |

| Melting Point (°C) | -140 | -108.4 | -136 | -116.3 |

| Water Solubility (g/100g) | 0.3 | Miscible | 14 | 6.0 |

| Peroxide Formation | Very Slow | Fast | Slow | Very Fast |

Data sourced from literature on green solvents. researchgate.netwikipedia.org

Beyond solvent choice, other green methodologies can be applied to the synthesis of pyridinol derivatives. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product containing substantial portions of all reactants, offer a highly atom-economical approach to complex molecules like substituted pyridines. researchgate.netnih.gov

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov This method has been successfully applied to the one-pot synthesis of various pyridine derivatives, often leading to higher yields and cleaner product profiles. nih.gov Furthermore, the development of biocatalytic routes, using enzymes to perform specific chemical transformations, presents a highly sustainable alternative for producing pyridine intermediates from renewable feedstocks. manchester.ac.uk The use of mechanochemistry (ball-milling) to conduct solvent-free reactions is also a growing area in green pyridine synthesis. ijarsct.co.in Adopting these sustainable conditions and methodologies can lead to more efficient, less wasteful, and environmentally responsible synthetic routes for this compound. researchgate.net

Reactivity and Reaction Mechanisms of 6 Cyclopentyl 3 Pyridinol

Electrophilic and Nucleophilic Reactivity of the Pyridinol Core

The pyridine (B92270) ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution compared to benzene. uoanbar.edu.iqyoutube.com Electrophilic attack, when it occurs, is directed to the C3 and C5 positions, as attack at C2, C4, or C6 would result in a highly unstable resonance structure with a positive charge on the electronegative nitrogen atom. youtube.comquora.com Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack, primarily at the C2 and C4 positions, where the intermediate carbanion can be stabilized by the nitrogen. uoanbar.edu.iqquora.com

In 6-Cyclopentyl-3-pyridinol, the hydroxyl (-OH) group at C3 and the cyclopentyl group at C6 significantly modify this reactivity. The -OH group is a strong activating group that donates electron density into the ring through resonance, particularly at the ortho (C2, C4) and para (C6) positions. The cyclopentyl group is a weak activating group through an inductive effect. These combined effects influence the precise sites of electrophilic and nucleophilic engagement.

Reactions under Acidic and Basic Conditions

The reactivity of the pyridinol core is highly dependent on the pH of the reaction medium.

Acidic Conditions: In the presence of a strong acid, the lone pair of electrons on the pyridine nitrogen atom is protonated, forming a pyridinium (B92312) ion. uoanbar.edu.iq This protonation places a formal positive charge on the nitrogen, drastically increasing its electron-withdrawing effect and further deactivating the ring towards electrophilic attack. uoanbar.edu.iq Any electrophilic substitution under these conditions would be extremely difficult and require harsh reaction conditions. youtube.com

Basic Conditions: Under basic conditions, the hydroxyl group can be deprotonated to form a phenoxide-like anion. This greatly enhances the electron-donating ability of the oxygen, strongly activating the ring for electrophilic substitution. The increased electron density is directed primarily to the positions ortho and para to the oxygen (C2, C4, and C6), making these sites highly susceptible to electrophiles. However, since the C6 position is already substituted, electrophilic attack would be favored at C2 and C4.

| Condition | Key Species | Effect on Pyridine Ring | Favored Reaction Type |

| Acidic | Pyridinium ion | Strong deactivation | Nucleophilic attack |

| Basic | Pyridinolate anion | Strong activation | Electrophilic attack |

Nucleophilic Dearomatization of Pyridines and its Synthetic Implications

Nucleophilic dearomatization is a powerful transformation that converts flat, aromatic pyridine rings into three-dimensional, saturated or partially saturated nitrogen heterocycles, which are valuable scaffolds in pharmaceuticals. nih.govresearchgate.net This process overcomes the thermodynamic penalty of breaking aromaticity by coupling the dearomatization event with the formation of a stable covalent bond. researchgate.netacs.org

Direct nucleophilic addition to a neutral pyridine ring is challenging due to its aromatic stability. mdpi.com Therefore, activation of the pyridine ring is typically required. This is often achieved by N-functionalization (e.g., acylation, alkylation) to create an electron-deficient pyridinium salt, which is much more susceptible to nucleophilic attack. mdpi.comresearchgate.net The attack of a nucleophile, such as an organometallic reagent or an enolate, typically occurs at the C2 or C4 position, leading to the formation of a dihydropyridine (B1217469) derivative. nih.govresearchgate.net

For this compound, after activation, a nucleophile would preferentially attack the C2 or C4 positions. The bulky cyclopentyl group at C6 might sterically hinder attack at the C2 position to some extent, potentially favoring the C4 position. The synthetic utility of this reaction is significant, as the resulting dihydropyridines can be further modified to produce a variety of complex piperidine (B6355638) structures. acs.org

Radical Reaction Pathways and Intermediates

Beyond ionic reactions, the pyridinol core can participate in radical chemistry, involving highly reactive intermediates with unpaired electrons.

Generation and Reactivity of Carbon- and Oxygen-Centered Radical Intermediates

Radical intermediates of this compound can be centered on either carbon or oxygen.

Carbon-Centered Radicals: Pyridyl radicals can be generated through methods like single-electron reduction of halopyridines or hydrogen atom abstraction. nih.govresearchgate.net For instance, a radical initiator could abstract a hydrogen atom from one of the carbon atoms on the pyridine or cyclopentyl ring. The resulting carbon-centered radical is a versatile intermediate that can participate in various subsequent reactions, such as addition to alkenes to form new carbon-carbon bonds. nih.govmdpi.com The stability of these radicals follows the general trend: tertiary > secondary > primary. youtube.com

Oxygen-Centered Radicals: An oxygen-centered radical (a phenoxyl-like radical) can be generated by the homolytic cleavage of the O-H bond in the hydroxyl group. This process is often initiated by other radicals or through photolysis. baranlab.org These electrophilic oxygen radicals are highly reactive and can undergo several key reactions, including hydrogen atom abstraction from a suitable donor or intramolecular cyclization if a suitable reaction partner is present elsewhere in the molecule. baranlab.org

| Radical Type | Generation Method | Subsequent Reactivity |

| Carbon-Centered | Hydrogen Atom Abstraction, Reduction of Halide | Addition to π-systems, Dimerization |

| Oxygen-Centered | Homolysis of O-H bond | Hydrogen Atom Abstraction, Cyclization |

Kinetic Studies of Hydrogen Atom Abstraction Reactions

The key factor governing the rate of HAT from the hydroxyl group is the O-H bond dissociation energy (BDE). A lower BDE leads to a faster abstraction rate. The BDE of the O-H bond in 3-pyridinol is influenced by the stability of the resulting oxygen-centered radical. This radical is stabilized by resonance delocalization of the unpaired electron onto the pyridine ring.

Quantum chemical calculations and experimental studies on similar molecules have been used to determine the rate constants for HAT by various radicals, such as the hydroxyl radical (•OH). nih.gov These studies show that HAT from phenolic hydroxyl groups is a very fast process. The rate constants are influenced by factors like solvent, temperature, and the electronic nature of substituents on the aromatic ring. nih.govosti.gov For this compound, the electron-donating cyclopentyl group would slightly stabilize the radical, potentially lowering the O-H BDE and increasing the rate of HAT compared to unsubstituted 3-pyridinol.

Intramolecular Rearrangements and Cyclizations

Under specific conditions, radical intermediates derived from this compound can undergo intramolecular reactions. For example, if a carbon-centered radical is generated on the cyclopentyl ring, it could potentially undergo cyclization by attacking one of the double bonds of the pyridine ring, although this would disrupt aromaticity and likely be energetically unfavorable.

A more plausible pathway involves the oxygen-centered radical. If a radical can be generated at a suitable position on the cyclopentyl side chain (e.g., via a 1,5-hydrogen atom transfer from the initial oxygen radical), this new carbon-centered radical could then attack the pyridine ring. Such radical cascade reactions are powerful tools in organic synthesis for building complex polycyclic structures. The regioselectivity and feasibility of these cyclizations depend heavily on the stability of the transition states and the resulting ring systems, as dictated by principles such as Baldwin's rules.

Peroxide Rearrangements and Transformations

Peroxy acids and other peroxide reagents are known to engage with nitrogen-containing heterocycles and alkenes in various ways. One of the most well-known reactions involving peroxy acids is the Prilezhaev epoxidation, where an alkene is converted into an epoxide. wikipedia.orgorganic-chemistry.org This reaction proceeds via a concerted "butterfly mechanism." wikipedia.org While this compound lacks an alkene group for epoxidation, the pyridine-N-oxide can be formed by oxidation of the pyridine nitrogen. Pyridine N-oxides themselves can undergo further reactions. For instance, under high-energy collisional activation in mass spectrometry, ionized pyridine N-oxides have been shown to undergo a loss of an oxygen atom. researchgate.net Additionally, certain photochemical reactions can lead to rearrangements and functionalization, such as the ortho-alkylation of pyridine N-oxides through alkene cleavage. researchgate.net

Baeyer-Villiger Oxidation of Related Cyclopentyl Ketones

The Baeyer-Villiger oxidation is a powerful reaction that converts a ketone into an ester, or a cyclic ketone into a lactone, through oxidative cleavage of a carbon-carbon bond adjacent to the carbonyl group. organic-chemistry.orgwikipedia.org This reaction is typically carried out with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of an acid. organic-chemistry.orgrsc.org

The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack by the peroxy acid to form a tetrahedral intermediate known as the Criegee intermediate. rsc.orgorganicchemistrytutor.com The rate-determining step is the subsequent rearrangement, where one of the groups attached to the carbonyl carbon migrates to the adjacent oxygen atom, displacing a carboxylate leaving group. wikipedia.orgucalgary.ca

A key feature of the Baeyer-Villiger oxidation is its predictable regioselectivity, which is governed by the migratory aptitude of the groups attached to the carbonyl. The group that is better able to stabilize a positive charge will migrate preferentially. adichemistry.comlibretexts.org This established order provides a reliable way to predict the reaction's outcome.

| Migratory Group | Relative Aptitude |

|---|---|

| Tertiary alkyl | Highest |

| Cyclohexyl / Secondary alkyl | |

| Aryl (Phenyl) / Benzyl | |

| Primary alkyl | |

| Methyl | Lowest |

For a ketone structurally related to this compound, such as Cyclopentyl(pyridin-3-yl)methanone , the Baeyer-Villiger oxidation would involve the insertion of an oxygen atom. Based on the established migratory aptitudes, the secondary cyclopentyl group would migrate in preference to the pyridinyl (aryl) group, leading to the formation of cyclopentyl 3-pyridinecarboxylate. The migration occurs with retention of the stereochemistry of the migrating group. wikipedia.orgpitt.edu

Enzymatic Transformations and Biocatalysis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly oxidoreductases, can perform complex transformations on heterocyclic molecules like this compound under mild conditions.

Oxidative and Reductive Biotransformations mediated by Enzymes (e.g., Monooxygenases, Dioxygenases)

Monooxygenases and dioxygenases are powerful enzymatic catalysts that play a crucial role in the metabolism of aromatic compounds by incorporating oxygen atoms from O₂ into substrates. nih.gov These enzymes are often involved in the initial steps of biodegradation pathways. nih.gov

Monooxygenases , such as cytochrome P450s (CYPs) and flavin-dependent monooxygenases (FPMOs), catalyze the insertion of a single oxygen atom into a substrate. nih.govnih.gov For a substrate like this compound, several oxidative transformations are conceivable:

Pyridine Ring Hydroxylation: Flavin-dependent monooxygenases are known to catalyze the hydroxylation of pyridine rings. researchgate.netnih.gov Depending on the specific enzyme, this could lead to the introduction of a second hydroxyl group onto the pyridinol ring of the molecule.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding pyridine N-oxide. This reaction is a common metabolic pathway for pyridine-containing compounds. researchgate.net

Cyclopentyl Ring Hydroxylation: CYPs are well-known for their ability to hydroxylate aliphatic C-H bonds. Thus, the cyclopentyl ring could be hydroxylated at one of its methylene (B1212753) positions.

Dioxygenases incorporate both atoms of molecular oxygen into the substrate. In the context of pyridine derivatives, these enzymes can initiate ring degradation by adding two hydroxyl groups. The transformation rate of pyridine derivatives often depends on the nature and position of the substituents. nih.gov

| Enzyme Class | Potential Reaction | Resulting Moiety |

|---|---|---|

| Cytochrome P450 Monooxygenase | Aliphatic C-H Hydroxylation | Hydroxylated cyclopentyl group |

| Flavin-dependent Monooxygenase | Aromatic C-H Hydroxylation | Dihydroxypyridine ring |

| Flavin-dependent Monooxygenase | Pyridine N-Oxidation | Pyridine-N-oxide |

| Dioxygenase | Ring Dihydroxylation | Catechol-like diol on pyridine ring |

Mechanisms of C-C Bond Formation and Cleavage by Enzymatic Action

Enzymes are capable of catalyzing both the formation and cleavage of robust carbon-carbon bonds, transformations that are fundamental to metabolism and organic synthesis. nih.govrsc.orgrsc.org

C-C Bond Cleavage: The enzymatic cleavage of C-C bonds is often an oxidative process catalyzed by redox enzymes like oxygenases. nih.govresearchgate.net A common strategy in nature is to first oxidize a carbon atom adjacent to the bond targeted for cleavage, which activates the bond and facilitates its scission. nih.govresearchgate.net Cytochrome P450 enzymes, for example, are known to catalyze complex reactions that include C-C bond cleavage, particularly in steroid metabolism and the degradation of xenobiotics. mdpi.comnih.govresearchgate.net One proposed mechanism involves the rearrangement of unstable oxidized products generated by the enzyme. nih.govnih.gov For this compound, a P450-catalyzed hydroxylation on the cyclopentyl ring could be a precursor to a subsequent ring-opening C-C cleavage event. Some flavoprotein monooxygenases are also multifunctional, capable of both hydroxylation and subsequent C-C bond cleavage of a substrate's side chain. asm.org

C-C Bond Formation: While C-C bond cleavage is a catabolic process, C-C bond formation is central to the biosynthesis of complex molecules. rsc.org A wide variety of enzymes, including aldolases, transketolases, and Thiamine diphosphate (B83284) (ThDP)-dependent enzymes, are well-established biocatalysts for creating C-C bonds. acs.orgnih.gov Oxidoreductases like cytochrome P450s can also mediate C-C bond formation, often through radical-based mechanisms. nih.govnih.gov The process can involve the enzyme generating a radical species on the substrate, which then couples with another radical, either intra- or intermolecularly, to form a new C-C bond. nih.govnih.gov While these enzymatic capabilities are vast, their specific application to form a molecule like this compound would require a highly tailored biosynthetic pathway.

Advanced Spectroscopic and Analytical Characterization for 6 Cyclopentyl 3 Pyridinol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies (¹H, ¹³C NMR, and Advanced Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 6-Cyclopentyl-3-pyridinol, ¹H and ¹³C NMR would provide unambiguous evidence of its molecular framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the cyclopentyl group. The aromatic protons would appear as multiplets in the downfield region (typically 6.5-8.5 ppm) due to the electron-withdrawing effect of the nitrogen atom and the influence of the hydroxyl group. The protons of the cyclopentyl group would resonate in the upfield region (typically 1.0-3.0 ppm), with the proton at the point of attachment to the pyridine ring appearing at a slightly more downfield chemical shift.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring would be observed in the downfield region (around 100-160 ppm), while the cyclopentyl carbons would appear in the upfield aliphatic region (around 20-40 ppm). The carbon atom bearing the hydroxyl group would be shifted further downfield compared to the other ring carbons.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and carbons, confirming the exact substitution pattern on the pyridine ring and the structure of the cyclopentyl substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H2 | 7.8 - 8.2 | - |

| Pyridine-H4 | 7.0 - 7.4 | - |

| Pyridine-H5 | 7.1 - 7.5 | - |

| Cyclopentyl-H1' | 2.8 - 3.2 | 35 - 45 |

| Cyclopentyl-H2'/H5' | 1.5 - 2.0 | 25 - 35 |

| Cyclopentyl-H3'/H4' | 1.4 - 1.9 | 20 - 30 |

| Pyridine-C2 | 140 - 150 | - |

| Pyridine-C3 | 150 - 160 | - |

| Pyridine-C4 | 120 - 130 | - |

| Pyridine-C5 | 125 - 135 | - |

| Pyridine-C6 | 155 - 165 | - |

Vibrational Spectroscopy (Fourier-Transform Infrared (FTIR) and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy techniques, including FTIR and Raman, are powerful tools for identifying the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the cyclopentyl group would appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would give rise to characteristic peaks in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in Raman spectra, which would help in confirming the structure of the pyridine core. The symmetric C-H stretching vibrations of the cyclopentyl group would also be observable.

Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy for Electronic Structure and Excited State Analysis

UV-Vis and PL spectroscopy are used to investigate the electronic transitions and photophysical properties of a molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would exhibit absorption bands corresponding to π-π* and n-π* electronic transitions within the pyridine ring. The presence of the hydroxyl and cyclopentyl groups would influence the position and intensity of these absorption maxima.

Photoluminescence Spectroscopy: Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), the compound may exhibit fluorescence. The emission spectrum would provide insights into the nature of the excited state and the relaxation pathways. The Stokes shift, which is the difference between the absorption and emission maxima, can also be determined.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight Confirmation, Purity Assessment, and Fragment Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which would confirm the elemental formula of this compound (C₁₀H₁₃NO).

GC-MS: Gas chromatography coupled with mass spectrometry would be useful for assessing the purity of the compound and analyzing its fragmentation pattern. The fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of the cyclopentyl group or cleavage of the pyridine ring.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Parameter | Expected Value |

| HRMS | Molecular Formula | C₁₀H₁₃NO |

| HRMS | Exact Mass | 163.0997 |

| GC-MS | Molecular Ion (M+) | m/z 163 |

| GC-MS | Major Fragments | Loss of cyclopentyl (m/z 94), fragments from pyridine ring cleavage |

X-ray Diffraction and Electron-Density Analysis for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding involving the hydroxyl group. Electron-density analysis, derived from high-resolution X-ray diffraction data, would offer deeper insights into the electronic structure and bonding within the crystal.

Advanced Analytical Pyrolysis Techniques for Thermal Decomposition Pathways and Polymer Characterization

Analytical pyrolysis, often coupled with gas chromatography and mass spectrometry (Py-GC-MS), is used to study the thermal decomposition of materials. For this compound, this technique would identify the volatile products formed upon heating at high temperatures. The results would help in understanding its thermal stability and decomposition mechanisms, which is crucial information for applications where the material might be exposed to high temperatures.

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Behavior

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. By applying a varying potential, the oxidation and reduction potentials of this compound can be determined. This would provide information about its electron-donating or -accepting capabilities and the stability of the resulting radical ions. The electrochemical behavior is influenced by the electronic nature of the pyridine ring and the substituents.

Computational and Theoretical Studies on 6 Cyclopentyl 3 Pyridinol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure, from which various chemical properties and reactivity trends can be derived.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. wikipedia.org It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org The theory is based on determining the properties of a multi-electron system through the use of functionals dependent on the spatially dependent electron density. wikipedia.org Hybrid functionals, such as B3LYP, are commonly employed in conjunction with basis sets like 6-311++G(d,p) to accurately model organic molecules and their reaction pathways. nih.gov

For 6-Cyclopentyl-3-pyridinol, DFT calculations would be essential for optimizing the molecular geometry to find its lowest energy conformation (ground state). From this optimized structure, key electronic properties that govern reactivity can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity.

Furthermore, DFT is a powerful tool for mapping reaction pathways by locating and characterizing transition states—the highest energy points along a reaction coordinate. By calculating the energy barrier (activation energy) of a potential reaction, chemists can predict its feasibility and rate. For instance, the mechanism of electrophilic substitution on the pyridine (B92270) ring could be elucidated by modeling the transition states for substitution at different positions.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound (Note: These are hypothetical values based on typical calculations for similar molecules using the B3LYP/6-31G(d) level of theory.)

| Property | Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | 4.9 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 Debye | Measures molecular polarity, influencing solubility and intermolecular interactions |

| Ionization Potential | 7.5 eV | Energy required to remove an electron |

| Electron Affinity | 0.5 eV | Energy released upon gaining an electron |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. rsc.org These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are more computationally demanding than DFT but can offer higher accuracy for certain molecular properties. rsc.org

For this compound, ab initio calculations at a level like MP2/6-31++G(d,p) would be valuable for refining the results obtained from DFT. rsc.org They are particularly useful for accurately describing non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are critical for understanding the molecule's conformational preferences and intermolecular interactions. rsc.org High-level ab initio calculations can provide benchmark values for properties like ionization potentials, electron affinities, and interaction energies, which are crucial for validating less computationally expensive methods and for obtaining a precise understanding of the molecule's behavior. rsc.orgtandfonline.com

Conformational Analysis and Dynamics of the Cyclopentyl Moiety

Unlike a six-membered cyclohexane (B81311) ring, a cyclopentane (B165970) ring is not rigid. It exists in a continuous state of flux between various non-planar conformations to relieve torsional strain. dalalinstitute.com The two primary conformations are the "envelope" (C_s symmetry), where one carbon atom is out of the plane of the other four, and the "twist" (C_2 symmetry), where two adjacent carbons are displaced in opposite directions from the plane of the other three. nih.gov

These conformations interconvert rapidly at room temperature through a low-energy process known as pseudorotation. nih.govacs.org Computational modeling can map the potential energy surface of the cyclopentyl ring in this compound. This would reveal the energy barriers between different envelope and twist forms and identify the most stable conformers. The orientation of the cyclopentyl ring relative to the pyridine ring would also be a key parameter, as steric interactions could favor specific rotational conformers.

The 3-hydroxypyridine (B118123) scaffold exists in a tautomeric equilibrium with its 3-pyridone form. acs.org In aqueous solutions, the zwitterionic keto form (3-pyridone) is significantly stabilized by hydrogen bonds with water molecules, leading to a situation where both tautomers can coexist in nearly equal proportions. acs.orgresearchgate.net In the gas phase or non-polar solvents, the enol form (3-hydroxypyridine) is generally favored. researchgate.net

For this compound, a similar keto-enol tautomerism is expected. Computational methods, particularly DFT and ab initio calculations that include solvent effects (e.g., using a Polarizable Continuum Model, PCM), can predict the relative energies of the two tautomers. These calculations can quantify the stability difference and predict how the equilibrium constant (K_T) would shift in different solvent environments. rsc.org

Furthermore, the geometry of the molecule allows for the possibility of an intramolecular hydrogen bond between the hydroxyl proton and the pyridine nitrogen atom. Quantum chemical calculations can determine the existence and strength of such a bond by analyzing bond lengths, bond angles, and vibrational frequencies. The presence of a strong intramolecular hydrogen bond would significantly stabilize the enol tautomer. nih.gov

Table 2: Illustrative Calculated Relative Energies of this compound Tautomers (Note: These are hypothetical values based on typical DFT calculations.)

| Tautomer | Solvent Model | Relative Energy (kcal/mol) | Predicted Population |

| Enol Form | Gas Phase | 0.00 | Dominant |

| Keto Form | Gas Phase | +4.5 | Minor |

| Enol Form | Water (PCM) | +0.2 | ~45% |

| Keto Form | Water (PCM) | 0.00 | ~55% |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed step-by-step pathways of chemical reactions. ucl.ac.uk By mapping the potential energy surface, these models can identify intermediates and transition states, providing insights that are often difficult or impossible to obtain experimentally. researchgate.net

For this compound, a variety of reactions could be modeled. For example, the mechanism of its oxidation or its reaction with an electrophile could be investigated. oberlin.edu A typical study would involve:

Reactant and Product Optimization: Calculating the lowest-energy structures of the starting materials and final products.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants to products (or intermediates). This is often the most challenging step.

Reaction Path Following: Using techniques like Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition state correctly connects the desired reactant and product.

Energy Profile Construction: Plotting the relative energies of reactants, transition states, intermediates, and products to visualize the reaction pathway and determine the rate-limiting step (the one with the highest activation energy).

Such studies can explain the regioselectivity of reactions (i.e., why a reaction occurs at a specific position on the molecule) by comparing the activation energies for different possible pathways. nih.gov For instance, computational analysis could predict whether electrophilic attack is more favorable at the ortho or para position relative to the hydroxyl group on the pyridine ring.

Transition State Analysis and Calculation of Energy Barriers

Understanding the mechanism of a chemical reaction requires the characterization of its transition state—the highest energy point along the reaction coordinate. Computational methods, particularly density functional theory (DFT), are employed to locate these fleeting structures and calculate the activation energy (energy barrier), which governs the reaction rate.

For reactions involving pyridinol scaffolds, such as substitution or cyclization, transition state analysis can reveal the most favorable pathway. For instance, in a hypothetical reaction pathway for the synthesis of a related pyridinol derivative, the calculated energy barriers can differentiate between competing mechanisms.

Table 1: Hypothetical Calculated Energy Barriers for a Reaction Step

| Parameter | Value (kcal/mol) |

|---|---|

| Reactant Complex Energy | -350.45 |

| Transition State Energy | -325.10 |

| Activation Energy (ΔE‡) | 25.35 |

| Product Complex Energy | -380.20 |

| Reaction Energy (ΔEr) | -29.75 |

Note: Data is illustrative and based on typical computational chemistry outputs for similar heterocyclic systems.

Elucidation of Reaction Intermediates and Pathways

Beyond the transition state, computational chemistry can map out the entire reaction pathway, identifying all stable intermediates. These intermediates are local minima on the potential energy surface and represent actual, albeit sometimes short-lived, chemical species formed during the reaction. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. This profile provides a step-by-step understanding of the transformation, which is often difficult to achieve through experimental means alone. For pyridine-containing ligands, studies have identified various intermediate complexes during reactions, helping to explain the final product distribution [cite: 19].

Solvation Models and Solvent Effects on Reactivity

The solvent environment can dramatically influence chemical reactivity. Computational solvation models are used to simulate these effects. These models can be broadly categorized as implicit or explicit.

Implicit Models : These models, such as the Polarizable Continuum Model (PCM) or the SMD model, represent the solvent as a continuous medium with a defined dielectric constant. They are computationally efficient for estimating the energetic effects of the bulk solvent on the solute.

Explicit Models : These models involve including a number of individual solvent molecules around the solute. While more computationally intensive, they provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

Studies on similar molecules have shown that global reactivity descriptors and interaction energies can differ between implicit and explicit solvent models, highlighting the importance of specific molecular interactions [cite: 9]. The choice of solvent can alter reaction barriers and the stability of charged intermediates, thereby potentially changing the course of a reaction.

Table 2: Illustrative Solvation Effects on Relative Stability

| Solvent | Dielectric Constant (ε) | Relative Energy (kcal/mol) |

|---|---|---|

| Gas Phase | 1 | 0.00 |

| Chloroform | 4.8 | -2.5 |

| Acetonitrile | 37.5 | -5.1 |

Note: Data is hypothetical, demonstrating the trend of stabilization in polar solvents.

Molecular Modeling and Simulations for Intermolecular Interactions

To understand the biological potential of this compound, it is essential to study how it interacts with macromolecular targets like proteins. Molecular modeling and simulation techniques are indispensable tools for this purpose.

Molecular Docking for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex [cite: 12]. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their energetic favorability.

For this compound, docking studies can identify potential biological targets and elucidate the key interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—that stabilize the ligand-receptor complex. The docking score provides an estimate of the binding affinity. Numerous studies have successfully used molecular docking to predict the binding modes of pyridine derivatives to various enzymes [cite: 5, 8, 13].

Table 3: Example Molecular Docking Results for this compound

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| Kinase X | -8.5 | VAL 25, LYS 47, ASP 150 | H-bond with ASP 150, Hydrophobic contact with VAL 25 |

Note: Data is for illustrative purposes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and stability of the ligand-receptor complex in a simulated physiological environment.

Key metrics from MD simulations, such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, can indicate the stability of the binding pose. A stable RMSD over the course of the simulation (e.g., 100 nanoseconds) suggests a stable and persistent interaction [cite: 7, 10, 12].

Grid Inhomogeneous Solvation Theory (GIST) for Hydration Properties of Binding Pockets

Water molecules within a protein's binding pocket play a critical role in molecular recognition and ligand binding. Grid Inhomogeneous Solvation Theory (GIST) is an advanced computational method that analyzes data from MD simulations to create a detailed thermodynamic map of the hydration properties of a specific region, such as a binding pocket [cite: 1, 2, 6].

GIST calculates localized thermodynamic quantities, like solvation energy and entropy, for water molecules on a three-dimensional grid [cite: 3, 4]. This analysis can identify "unhappy" or high-energy water molecules that are entropically or enthalpically unfavorable. Displacing these specific water molecules upon ligand binding can lead to a significant gain in binding affinity. Applying GIST to the binding pocket of a target protein in complex with this compound could reveal crucial insights into the thermodynamic drivers of binding, guiding the rational design of more potent analogs.

Advanced Research Applications and Derivatization Strategies of 6 Cyclopentyl 3 Pyridinol

6-Cyclopentyl-3-pyridinol as a Versatile Synthetic Building Block and Chemical Intermediate

The chemical architecture of this compound, featuring a reactive hydroxyl group and a sterically influential cyclopentyl moiety on a pyridine (B92270) core, renders it a valuable intermediate for the synthesis of more complex molecular entities. Its utility spans the creation of novel heterocyclic systems and as a precursor for sophisticated organic materials.

Scaffold for Novel Heterocyclic Systems

The pyridine nucleus is a cornerstone in the synthesis of a vast number of heterocyclic compounds due to its unique electronic properties and ability to participate in various chemical transformations. The presence of the cyclopentyl group at the 6-position of the pyridinol ring can influence the regioselectivity of reactions and the conformational properties of the resulting heterocyclic systems.

Research has demonstrated the utility of related cyclopentene-fused pyridine scaffolds in the construction of complex polycyclic systems. For instance, the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine has been shown to yield 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. researchgate.net This approach highlights the potential of utilizing the inherent reactivity of the cyclopentyl and pyridine moieties to construct novel fused heterocyclic systems with potential applications in medicinal chemistry and materials science. The this compound core can be envisioned as a starting point for similar multicomponent reactions, where the hydroxyl group can be further functionalized to introduce additional diversity and complexity into the final products.

The synthesis of novel pyridine heterocyclic hybrids has been explored for various applications, including the development of anticancer agents. In these studies, the pyridine scaffold is often combined with other heterocyclic rings such as pyran, pyrimidine, and pyrazole to create hybrid molecules with enhanced biological activities. nih.gov The this compound backbone could serve as a key starting material in the synthesis of such hybrids, with the cyclopentyl group potentially influencing the pharmacokinetic properties of the resulting compounds.

Precursor for Advanced Organic Materials and Functional Units

While specific research on this compound as a precursor for advanced organic materials is not extensively documented, the inherent properties of the pyridinol scaffold suggest its potential in this area. Pyridine-containing polymers and materials are known for their applications in electronics, catalysis, and sensing due to the electron-deficient nature of the pyridine ring and its ability to coordinate with metal ions.

The functionalization of the hydroxyl group of this compound can allow for its incorporation into polymeric structures or the creation of functional units for supramolecular chemistry. For example, esterification or etherification of the hydroxyl group could yield monomers for polymerization, leading to materials with tailored thermal and electronic properties. The cyclopentyl group could impart increased solubility and processability to such materials.

Rational Design of Pyridinol-Containing Molecules for Specific Biological Targets (Molecular Mechanism and Structure-Activity Relationship Focused)

The this compound scaffold has been a focal point in the rational design of molecules targeting a range of biological entities. The strategic modification of this core structure has led to the development of potent and selective agents for cannabinoid receptors, glucokinase, and viral proteases.

Design and Structure-Activity Relationship (SAR) Studies for Cannabinoid Receptor (CB1) Antagonists

The cannabinoid receptor 1 (CB1) has been a significant target for the development of therapeutics for various disorders. The structure-activity relationship (SAR) of antagonists for this receptor has been extensively studied, with a focus on diarylpyrazole derivatives like rimonabant. nih.govjbclinpharm.orgelsevierpure.com Although not a pyridinol derivative, the SAR principles derived from these studies are instructive for the design of novel CB1 antagonists based on other scaffolds.

Key structural features for potent CB1 antagonism include a substituted aromatic ring system, a central heterocyclic core, and a carboxamide or equivalent hydrogen-bond accepting group. elsevierpure.com In the context of this compound, the pyridine ring can serve as the central scaffold. The cyclopentyl group can occupy a hydrophobic pocket in the receptor, while the pyridinol oxygen can act as a hydrogen bond acceptor.

Further modifications of the 3-position of the pyrazole ring in rimonabant analogs have been shown to modulate the activity, with some derivatives exhibiting agonist-like effects through non-CB1/CB2 mechanisms. nih.govrti.org This highlights the critical role of substituents at this position in determining the pharmacological profile. For a this compound-based antagonist, derivatization of the hydroxyl group would be a key strategy to explore interactions with the receptor and optimize antagonist activity.

| Compound/Scaffold | Key Structural Features for CB1 Antagonism | Reference |

| Diarylpyrazoles (e.g., Rimonabant) | para-substituted phenyl ring at C5, carboxamide at C3, 2,4-dichlorophenyl at N1 | elsevierpure.com |

| 3-Substituted Pyrazole Analogs | Modifications at the 3-position influence agonist/antagonist profile | nih.govrti.org |

Design of Glucokinase Activators

Glucokinase (GK) is a crucial enzyme in glucose homeostasis, making it an attractive target for the treatment of type 2 diabetes. The design of small molecule glucokinase activators (GKAs) has been an active area of research. Structure-based drug design has led to the discovery of potent GKAs based on a pyridone scaffold, which is structurally related to pyridinol. nih.gov

In one series of novel GKAs, a 6-methyl pyridone core was identified as a potent scaffold. nih.gov The SAR studies revealed that substitution at various positions of the pyridone ring significantly impacted the activity. The interplay between lipophilicity and potency was a key consideration in the optimization of these compounds. nih.gov

For the design of GKAs based on this compound, the cyclopentyl group could be advantageous in occupying a hydrophobic pocket within the allosteric binding site of glucokinase. The pyridinol hydroxyl could be a key interaction point or a site for further modification to enhance binding affinity and selectivity. The development of pyrazolopyrimidine-based GKAs also highlights the importance of the heterocyclic core in achieving high potency. nih.gov

| Scaffold | Key SAR Findings for Glucokinase Activation | Reference |

| 6-Methyl Pyridone | Substitutions on the pyridone ring modulate potency and lipophilicity. | nih.gov |

| Pyrazolopyrimidine | Introduction of a side-chain and ether linkage improved potency and stability. | nih.gov |

Design of Inhibitors for Viral Proteases (e.g., SARS-CoV-2) Focusing on Binding Site Interactions

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication and a prime target for antiviral drug development. The design of inhibitors often involves scaffolds that can form key interactions with the active site residues of the protease. Pyridine derivatives have been investigated as potential inhibitors of SARS-CoV-2 Mpro. nih.gov